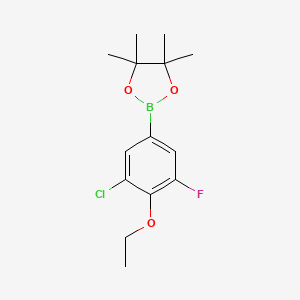

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester

Description

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS: 1668474-08-5) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for forming carbon-carbon bonds in pharmaceutical and materials chemistry . Its molecular formula is C₁₄H₁₉BClFO₃, with a molecular weight of 300.56 g/mol, and it is typically available at purities of ≥95%–97% . The compound features a phenyl ring substituted with chlorine (position 3), ethoxy (position 4), and fluorine (position 5), which collectively influence its electronic and steric properties. Ethoxy, an electron-donating group, contrasts with electron-withdrawing substituents like chlorine and fluorine, creating a balanced reactivity profile suitable for diverse coupling applications.

Properties

IUPAC Name |

2-(3-chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClFO3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYLJYTVXJOUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901141624 | |

| Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668474-08-5 | |

| Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668474-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-4-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The ester can hydrolyze to form the corresponding boronic acid and pinacol under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions facilitate the hydrolysis reaction.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the boronic ester with an aryl or vinyl halide.

Hydrolysis: The major products are 3-Chloro-4-ethoxy-5-fluorophenylboronic acid and pinacol.

Scientific Research Applications

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester is used in various scientific research applications:

Chemistry: It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester with structurally related boronic esters, focusing on substituent effects, physical properties, and reactivity.

Structural and Substituent Variations

Key Observations:

- In contrast, trifluoromethyl (CF₃) (e.g., CAS 942069-65-0) is strongly electron-withdrawing, which can enhance electrophilicity and coupling efficiency . Hydroxy (OH) substituents (e.g., CAS 2121515-20-4) may necessitate protection during synthesis due to their nucleophilicity, complicating reaction workflows .

Physical Properties and Handling

- Purity : Most analogs are available at ≥95% purity, critical for reproducibility in sensitive reactions like Suzuki couplings. The methyl-substituted derivative (CAS 1402238-26-9) achieves 98% purity .

- Storage : Refrigeration is required for the methyl-substituted compound (CAS 1402238-26-9), whereas others (e.g., the target compound) lack specified storage guidelines, suggesting ambient stability .

- Molecular Weight : The target compound (300.56 g/mol) is heavier than analogs with simpler substituents (e.g., 270.50 g/mol for CAS 1402238-26-9), impacting solubility and purification strategies .

Biological Activity

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester is a boron-containing compound that has garnered attention for its potential biological activities. As a member of the boronic acid family, it exhibits unique properties due to its specific molecular structure, which includes a chlorine atom and an ethoxy group. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula: C14H20BClF3O3

- Molecular Weight: 304.57 g/mol

- Structure: The compound features a phenyl group substituted with an ethoxy group and a fluorine atom, connected to a boronic acid moiety via a pinacol ester linkage.

Biological Activity Overview

Boronic acids are known for their diverse biological activities, particularly in medicinal chemistry. They have been studied for their roles in various therapeutic applications, including:

- Cancer Treatment: Boron compounds are utilized in boron neutron capture therapy (BNCT), where they selectively target tumor cells, enhancing the effectiveness of radiation therapy.

- Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes, making them useful in drug design for diseases such as diabetes and cancer.

The mechanism of action of this compound is primarily attributed to its ability to interact with biological targets through reversible covalent bonding. The presence of the chlorine atom may influence its reactivity and binding affinity to specific enzymes or receptors.

Research Findings

Research on this compound is still emerging, but several studies have highlighted its potential applications:

-

Suzuki-Miyaura Coupling Reactions:

- The compound has been shown to facilitate cross-coupling reactions, which are essential in synthesizing complex organic molecules. Its unique electronic properties enhance reactivity in these reactions.

-

Anticancer Activity:

- Preliminary studies indicate that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines. The specific role of this compound in this context requires further investigation.

-

Enzyme Interaction Studies:

- Interaction studies involving this compound suggest that it may inhibit certain proteases, which could be relevant in the development of treatments for diseases characterized by abnormal protease activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid | C14H20BClF3O3 | Contains chlorine; potential reactivity enhancer |

| 2-Ethoxy-5-fluorophenylboronic acid pinacol ester | C14H20BFO3 | Lacks chlorine; different coupling efficiency |

| 4-Ethoxyphenylboronic acid pinacol ester | C12H16BFO3 | No fluorine substitution; broader applications |

Case Studies

-

Case Study on Anticancer Properties:

- A study evaluated the efficacy of various boronic acids against breast cancer cell lines. Results indicated that compounds similar to 3-Chloro-4-ethoxy-5-fluorophenylboronic acid exhibited significant cytotoxicity, warranting further exploration into their mechanisms of action.

-

Enzyme Inhibition Research:

- Research focused on the inhibition of serine proteases by boronic acids demonstrated that modifications to the boron moiety could enhance binding affinity and specificity, suggesting potential therapeutic applications for compounds like 3-Chloro-4-ethoxy-5-fluorophenylboronic acid.

Q & A

Basic: What are the established synthetic routes for 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester, and how can purity be optimized?

Answer:

The synthesis involves esterification of the corresponding boronic acid with pinacol under dehydrating conditions. For analogous compounds (e.g., 4-Acetyl-2-fluorobenzeneboronic acid pinacol ester), the boronic acid is refluxed with pinacol in toluene, using molecular sieves to remove water . Purity optimization strategies include:

- Recrystallization from non-polar solvents (e.g., hexane/toluene mixtures).

- Chromatographic purification (silica gel, ethyl acetate/hexane eluent).

- Quality control via GC or HPLC (>97% purity, as in ’s specifications) .

Basic: What spectroscopic methods confirm the structure of this compound, and what key spectral signatures are expected?

Answer:

Key methods and signatures:

- ¹H/¹³C NMR :

- Pinacol methyl protons: δ 1.2–1.4 ppm (singlet).

- Aromatic protons: Split patterns reflect chloro, ethoxy, and fluoro substituents (e.g., reports δ 7.2–7.5 ppm for similar hydroxymethyl derivatives) .

- IR Spectroscopy : B-O stretching at ~1340–1310 cm⁻¹.

- HRMS : Molecular ion peak matching the calculated mass (e.g., : MW 248.13 for a hydroxymethyl analog) .

Advanced: How do substituents (Cl, OEt, F) influence reactivity in Suzuki-Miyaura couplings compared to simpler arylboronic esters?

Answer:

- Electron-withdrawing groups (Cl, F) : Enhance electrophilicity but may increase protodeboronation risk.

- Ethoxy (OEt) : Electron-donating effect improves solubility and stabilizes intermediates.

- Steric effects : The 3-Cl, 4-OEt, and 5-F arrangement creates steric hindrance, requiring optimized catalysts (e.g., Pd(OAc)₂ with bulky ligands) .

Methodological Insight : Compare coupling rates under standardized conditions (e.g., ’s kinetic studies on nitrophenyl analogs) .

Advanced: What strategies mitigate protodeboronation in aqueous-phase reactions?

Answer:

- pH control : Neutral to slightly basic conditions (pH 7–9) minimize acid-catalyzed degradation.

- Stabilizing agents : Add ethylene glycol to form diol-boronate complexes .

- Catalyst selection : Use Pd catalysts with strong transmetallation activity (e.g., SPhos-ligated Pd) .

Supporting Data : ’s ¹¹B NMR tracking of borinic ester intermediates validates stability .

Data Contradiction: How to resolve discrepancies in reported coupling efficiencies across studies?

Answer:

- Systematic parameter testing : Vary solvent (THF vs. DMF), base (K₂CO₃ vs. CsF), and temperature.

- Catalyst benchmarking : Compare Pd(0) vs. Pd(II) precursors (e.g., ’s protocols for biaryl synthesis) .

- Control experiments : Use a reference substrate (e.g., 4-fluorophenyl pinacol ester) to isolate substituent effects .

Methodological: How is hydrolytic stability assessed under physiological conditions?

Answer:

- UV-vis kinetics : Monitor absorbance decay at λ=290 nm (boronate-specific peak) .

- ¹¹B NMR : Track hydrolysis intermediates (e.g., boronic acid vs. ester) .

- Comparative studies : Test stability in phosphate-buffered saline (PBS) vs. cell culture media .

Table 1 : Stability of Analogous Boronic Esters

Advanced Synthesis: How to achieve chemoselectivity in iterative cross-couplings?

Answer:

- Sequential protection : Temporarily mask ethoxy groups (e.g., silylation) before coupling.

- Speciation control : Adjust reaction equilibria using ligands to favor specific boronic acid forms .

- Iterative protocols : Apply ’s methods for sp² boronic ester oligomerization .

Stereochemical Considerations: Does the pinacol ester configuration affect stereoselective couplings?

Answer:

- E/Z selectivity : Pinacol esters with α-substituents (e.g., ’s allylboronic esters) show configurational dependence .

- Chiral catalysts : Use Rh or Pd complexes with chiral ligands to enforce enantioselectivity.

Experimental Design : Compare outcomes using borinic esters (generated via nBuLi/TFAA treatment) vs. standard pinacol esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.